An In-depth Technical Guide on 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
An In-depth Technical Guide on 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical information regarding 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide synthesizes the available data and provides context based on related compounds within the 1,2,5-thiadiazolidine 1,1-dioxide class. The experimental protocols and mechanistic discussions are presented as generalized examples and may require significant adaptation for this specific molecule.
Core Compound Identification
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound. Its core structure consists of a five-membered thiadiazolidine ring with a benzyl group attached to one of the nitrogen atoms and two oxygen atoms double-bonded to the sulfur atom.
| Identifier | Value |
| CAS Number | 144432-72-4[1] |
| Molecular Formula | C₉H₁₂N₂O₂S[1] |
| Molecular Weight | 212.27 g/mol [1] |
| Purity (Typical) | 95%[1][2] |
| InChI Key | RJTRRBSRESVPKI-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| Stability | The thiadiazolidine 1,1-dioxide ring is generally stable under mild conditions. |
Synthesis and Experimental Protocols
A specific, detailed synthesis protocol for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide has not been published in peer-reviewed literature. However, a general approach to the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be adapted. One plausible synthetic route involves the cyclization of a corresponding sulfamide with a suitable dielectrophile.
A related synthesis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was achieved through an oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one using meta-chloroperoxybenzoic acid (m-CPBA)[3]. This suggests that ring transformation strategies could also be a viable, though more complex, route.
Generalized Experimental Protocol for Synthesis:
Reaction: N-benzyl-N'-(2-chloroethyl)sulfamide cyclization
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Reactant Preparation: N-benzylsulfamide is prepared by reacting benzylamine with sulfuryl chloride. The resulting product is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield N-benzyl-N'-(2-chloroethyl)sulfamide.
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Cyclization: The N-benzyl-N'-(2-chloroethyl)sulfamide is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
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Base Addition: A strong, non-nucleophilic base, such as sodium hydride, is added portion-wise to the solution at 0 °C to facilitate intramolecular cyclization.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates[4].
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Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
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Purification: The crude product is purified by column chromatography on silica gel to yield 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide.
Biological Activity and Potential Applications
There is no specific information on the biological activity or mechanism of action for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in the current scientific literature. However, the broader class of 1,2,5-thiadiazole derivatives has been investigated for various therapeutic applications.
S-oxidized 1,2,5-thiadiazole 1,1-dioxides have been explored as:
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pan-Kras inhibitors[3]
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Indoleamine 2,3-dioxygenase inhibitors[3]
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Histamine H2-receptor antagonists[3]
Additionally, various substituted 1,2,5-thiadiazolidine 1,1-dioxides have been evaluated for their antimicrobial properties[4]. The thiazolidine ring, a related five-membered heterocycle, is a core component in a wide range of pharmacologically active compounds with activities including anticancer, antimicrobial, and antidiabetic effects[5][6].
Given these precedents, it is plausible that 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide could be investigated for similar biological activities.
Spectroscopic Data
While specific spectra for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide are not publicly available, researchers can expect to find characteristic peaks in NMR and IR spectroscopy that would confirm its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the methylene protons of the thiadiazolidine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the thiadiazolidine ring. |
| IR | Strong absorption bands characteristic of the SO₂ group (typically in the regions of 1380-1300 cm⁻¹ and 1170-1120 cm⁻¹)[4]. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.27 g/mol ). |
Visualizations
As there are no described signaling pathways or detailed experimental workflows for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, a diagram illustrating a generalized synthetic workflow is provided below.
Caption: Generalized synthetic workflow for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide.
Conclusion
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound for which detailed technical information is sparse in the public domain. While its basic chemical identifiers are known, its synthesis, specific properties, and biological activities have not been extensively reported. The information provided in this guide is based on established chemical principles and data from structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development.
References
- 1. CAS 144432-72-4 | 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide - Synblock [synblock.com]
- 2. 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide | CymitQuimica [cymitquimica.com]
- 3. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide [mdpi.com]
- 4. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
